2-Aminocyclohexanone is a cyclic α-amino ketone that serves as a bifunctional building block in advanced organic synthesis and pharmaceutical development. Featuring both a nucleophilic primary amine and an electrophilic ketone on a six-membered aliphatic ring, it is structurally primed for condensation, annulation, and biomimetic dimerization reactions. In procurement contexts, the free base (CAS 22374-48-7) is recognized for its tendency to spontaneously self-condense into pyrazine derivatives at room temperature . Consequently, while the free base is strictly required for studying spontaneous biomimetic assemblies, industrial workflows often procure its hydrochloride salt (CAS 6946-05-0) to ensure bench stability, generating the active free base in situ when required for complex heterocycle synthesis [1].
Substituting 2-aminocyclohexanone with generic aliphatic ketones or alternative ring sizes fundamentally alters the trajectory of annulation and dimerization reactions. Unlike unfunctionalized cyclohexanone, which requires multi-step oxidation to yield functionalized carbazoles, 2-aminocyclohexanone acts as a direct precursor in Fischer indole syntheses, utilizing the amine as a directing and leaving group to form 1-oxo-1,2,3,4-tetrahydrocarbazoles in a single pot [1]. Furthermore, substituting it with the five-membered analog, 2-aminocyclopentanone, completely abrogates the ability to form phenazine (6-6-6 fused) architectures during biomimetic dimerization, yielding incompatible cyclopentapyrazine cores instead . For quorum sensing modulation, the specific six-membered ring geometry is strictly required to effectively antagonize LasR receptors, a property lost when using acyclic homoserine lactone analogs [2].
In the synthesis of complex carbazole alkaloids, the choice of starting ketone dictates the required step count. Reacting 2-aminocyclohexanone with phenylhydrazines under mild acidic conditions directly yields 1-oxo-1,2,3,4-tetrahydrocarbazoles via a tandem Fischer indolization and hydrolysis pathway [1]. In contrast, using a baseline unfunctionalized cyclohexanone yields standard 1,2,3,4-tetrahydrocarbazole, requiring subsequent oxidation steps to install the critical 1-oxo moiety. By utilizing 2-aminocyclohexanone, chemists achieve the oxidized carbazole core in a single operation, reducing process time and reagent overhead [1].
| Evidence Dimension | Synthetic steps to 1-oxo-1,2,3,4-tetrahydrocarbazole |
| Target Compound Data | 1 step (one-pot tandem reaction) |
| Comparator Or Baseline | Unfunctionalized cyclohexanone (requires ≥2 steps: indolization + oxidation) |
| Quantified Difference | Elimination of secondary oxidation steps |
| Conditions | Phenylhydrazine hydrochloride, mild acidic media (e.g., glacial acetic acid) |
Procuring 2-aminocyclohexanone streamlines the synthesis of biologically active indolo[2,3-a]carbazoles by bypassing intermediate isolation and oxidation steps.
2-Aminocyclohexanone possesses a quantified propensity for spontaneous intermolecular dimerization, making it a highly specific biomimetic precursor. When exposed to air, the free base undergoes facile self-condensation and oxidation to form tetrasubstituted pyrazines (octahydrophenazines), which are directly oxidizable to natural products like phenazine-1,6-dicarboxylic acid (PDC) . If a buyer were to substitute 2-aminocyclopentanone, the resulting dimerization would yield a 5-6-5 fused cyclopentapyrazine system, which cannot be converted into the 6-6-6 phenazine core required for PDC or phenazine-based redox actuators .
| Evidence Dimension | Fused ring system generated upon dimerization |
| Target Compound Data | 6-6-6 phenazine core (octahydrophenazine) |
| Comparator Or Baseline | 2-Aminocyclopentanone (yields 5-6-5 cyclopentapyrazine core) |
| Quantified Difference | 100% structural divergence in the resulting tricyclic core |
| Conditions | Air oxidation, room temperature dimerization |
This compound is strictly required for the biomimetic synthesis of phenazine-derived natural products and redox-responsive molecular switches.
The procurement of 2-aminocyclohexanone requires careful consideration of its physical form. The free base (CAS 22374-48-7) is highly reactive and prone to rapid self-condensation into dihydropyrazines, resulting in a limited shelf life at standard ambient conditions . For industrial and extended laboratory storage, the hydrochloride salt (CAS 6946-05-0) is the benchmark comparator, offering long-term bench stability by protonating the amine and preventing nucleophilic attack on the carbonyl [1]. Buyers must procure the free base only when immediate, spontaneous dimerization is desired; otherwise, procuring the salt and performing in situ neutralization is the mandatory processable route[1].
| Evidence Dimension | Spontaneous self-condensation rate at room temperature |
| Target Compound Data | Free base (CAS 22374-48-7) (Rapid dimerization / limited shelf life) |
| Comparator Or Baseline | Hydrochloride salt (CAS 6946-05-0) (Bench-stable, no spontaneous dimerization) |
| Quantified Difference | Transition from unstable reactive intermediate to stable storable reagent |
| Conditions | Ambient storage and handling |
Dictates the procurement form; the hydrochloride salt is required for inventory stability, while the free base is selected for immediate biomimetic self-assembly.
In the development of anti-biofilm agents, the 2-aminocyclohexanone scaffold has demonstrated antagonistic activity against the LasR quorum-sensing receptor in Pseudomonas aeruginosa [1]. While natural N-acyl homoserine lactones (AHLs) like OdHL act as strong agonists that trigger virulence factor expression, substituting the lactone ring with a 2-aminocyclohexanone moiety converts the molecule into a competitive antagonist. This structural modification successfully jams bacterial communication networks without exerting the bactericidal pressure that drives antibiotic resistance [1].
| Evidence Dimension | LasR receptor modulation |
| Target Compound Data | 2-aminocyclohexanone derivatives (LasR antagonists) |
| Comparator Or Baseline | Natural OdHL (N-3-oxo-dodecanoyl-L-homoserine lactone) (LasR agonist) |
| Quantified Difference | Reversal of receptor activation (agonist to antagonist) |
| Conditions | Pseudomonas aeruginosa biofilm formation assays |
Provides a validated, procurement-ready scaffold for pharmaceutical researchers developing non-bactericidal treatments for drug-resistant bacterial infections.
2-Aminocyclohexanone is a direct precursor for one-pot Fischer indole syntheses, allowing rapid access to the 1-oxo-1,2,3,4-tetrahydrocarbazole core found in biologically active natural products like staurosporine and rebeccamycin [1].
Essential for researchers synthesizing phenazine-1,6-dicarboxylic acid (PDC) and redox-responsive phenazine oligomers, where the free base's spontaneous dimerization is a required mechanistic step .
Serves as a core structural motif for synthesizing LasR antagonists that inhibit quorum sensing and biofilm formation in Pseudomonas aeruginosa without inducing antibiotic resistance [2].